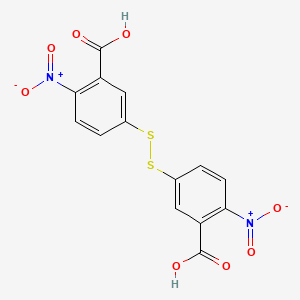

5,5'-Dithiobis(2-nitrobenzoesäure)

Übersicht

Beschreibung

5,5’-Dithiobis(2-nitrobenzoesäure) ist eine farbgebende chemische Verbindung, die häufig zur Quantifizierung der Anzahl oder Konzentration von Thiolgruppen in einer Probe verwendet wird. Sie wurde 1959 von George L. Ellman entwickelt und wird oft als Ellman-Reagenz bezeichnet .

Wissenschaftliche Forschungsanwendungen

Quantification of Thiol Groups

One of the primary applications of Ellman's reagent is the quantification of free thiols in proteins. The reaction with sulfhydryl groups leads to the formation of TNB, allowing for sensitive detection and quantification.

- Methodology :

- Proteins are treated with Ellman's reagent.

- The resulting TNB is measured spectrophotometrically at 412 nm.

Table 1: Comparison of Thiol Quantification Techniques

| Technique | Sensitivity | Limitations |

|---|---|---|

| Ellman's Reagent | High | Requires pure samples |

| Fluorescent Probes | Very High | More complex instrumentation |

| Mass Spectrometry | High | Requires specialized equipment |

Labeling of Cysteine Residues

Ellman's reagent is extensively used for labeling cysteine residues in peptides and proteins. This technique is crucial for studying protein structure and function.

- Application :

- Cysteine-containing peptides are reacted with Ellman's reagent to form stable mixed disulfides.

Case Study : A study demonstrated that labeling with Ellman's reagent allowed for the identification of cysteine residues in oxidatively modified peptides from Escherichia coli glutamine synthetase. The labeled peptides showed increased hydrophobicity, facilitating their separation via reverse-phase chromatography .

Assays for Enzyme Activity

Ellman's reagent is also employed in enzyme assays, particularly for acetylcholinesterase activity. The change in absorbance due to thiol group interactions provides a measure of enzyme activity.

- Methodology :

- The enzyme reacts with substrates containing thiol groups.

- The resulting change in absorbance is monitored.

Table 2: Enzyme Assays Using Ellman’s Reagent

| Enzyme | Substrate | Detection Method |

|---|---|---|

| Acetylcholinesterase | Acetylcholine | Absorbance at 412 nm |

| Glutathione peroxidase | Hydrogen peroxide | Absorbance changes |

Stability Studies in Biological Matrices

Research has shown that the stability of TNB in biological matrices is critical for accurate thiol quantification. Studies involving oxidation reactions have highlighted the need for careful control of experimental conditions to prevent degradation of TNB .

Wirkmechanismus

Target of Action

DTNB, also known as Ellman’s Reagent or 5,5’-Dithiobis(2-nitrobenzoic acid), primarily targets sulfhydryl groups . These groups are found in various biological molecules, including proteins and peptides, where they play crucial roles in maintaining the structure and function of these molecules .

Mode of Action

DTNB interacts with its targets through a specific chemical reaction. It reacts with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . The target of DTNB in this reaction is the conjugate base (R—S-) of a free sulfhydryl group . The rate of this reaction is dependent on several factors, including the reaction pH, the pKa’ of the sulfhydryl, and steric and electrostatic effects .

Biochemical Pathways

The interaction of DTNB with sulfhydryl groups can affect various biochemical pathways. For instance, it can be used to study thiols in the active site of several enzymes . The reaction of DTNB with sulfhydryl groups leads to the formation of TNB, a colored species that can be detected spectrophotometrically .

Result of Action

The primary result of DTNB’s action is the formation of a mixed disulfide and TNB . The latter is a colored species that can be detected spectrophotometrically, providing a reliable method to measure reduced cysteines and other free sulfhydryls in solution .

Action Environment

The action of DTNB is influenced by several environmental factors. For instance, the rate of its reaction with sulfhydryl groups is dependent on the reaction pH . Additionally, its water solubility suggests that it can be used conveniently in aqueous environments. The extinction of tnb, the colored species produced in the reaction, is different in other solvents .

Biochemische Analyse

Biochemical Properties

5,5’-Dithiobis(2-nitrobenzoic acid) interacts with thiol groups, specifically reacting with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . The target of 5,5’-Dithiobis(2-nitrobenzoic acid) in this reaction is the conjugate base (R—S-) of a free sulfhydryl group . This reaction is dependent on several factors including the reaction pH, the pKa’ of the sulfhydryl, and steric and electrostatic effects .

Cellular Effects

The effects of 5,5’-Dithiobis(2-nitrobenzoic acid) on cells are primarily related to its interaction with thiol groups. It can be used to measure the free sulfhydryl content in proteins, peptides, and tissues

Molecular Mechanism

The molecular mechanism of 5,5’-Dithiobis(2-nitrobenzoic acid) involves its reaction with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . This reaction is rapid and stoichiometric, with the addition of one mole of thiol releasing one mole of TNB .

Temporal Effects in Laboratory Settings

It is known that the reaction of 5,5’-Dithiobis(2-nitrobenzoic acid) with a free sulfhydryl group is rapid

Metabolic Pathways

It is known that 5,5’-Dithiobis(2-nitrobenzoic acid) reacts with thiol groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von 5,5’-Dithiobis(2-nitrobenzoesäure) umfasst mehrere Schritte:

Oxidation von 2-Nitro-5-chlorbenzaldehyd: Diese Verbindung wird zur entsprechenden Carbonsäure oxidiert.

Einführung der Thiolgruppe: Die Thiolgruppe wird über Natriumsulfid eingeführt.

Kopplung des Monomers: Das Monomer wird durch Oxidation mit Jod gekoppelt.

Industrielle Produktionsmethoden

Heute ist 5,5’-Dithiobis(2-nitrobenzoesäure) im Handel leicht erhältlich, und seine Produktion beinhaltet ähnliche Synthesewege, die jedoch für den industriellen Maßstab optimiert sind .

Chemische Reaktionsanalyse

Reaktionstypen

5,5’-Dithiobis(2-nitrobenzoesäure) unterliegt hauptsächlich Disulfidaustauschreaktionen mit Thiolgruppen. Diese Reaktion spaltet die Disulfidbindung und bildet 2-Nitro-5-thiobenzoat, das sich in Wasser bei neutralem und alkalischem pH-Wert zum 2-Nitro-5-thiobenzoat-Dianion ionisiert .

Gängige Reagenzien und Bedingungen

Reagenzien: Thiolhaltige Verbindungen wie Cystein.

Bedingungen: Neutraler bis leicht alkalischer pH-Wert (um pH 7-8).

Hauptprodukte

Das Hauptprodukt, das aus der Reaktion von 5,5’-Dithiobis(2-nitrobenzoesäure) mit Thiolen gebildet wird, ist 2-Nitro-5-thiobenzoat, das eine gelbe Farbe hat und spektrophotometrisch quantifiziert werden kann .

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-dithiobis(2-nitrobenzoic acid) primarily undergoes disulfide exchange reactions with thiol groups. This reaction cleaves the disulfide bond to form 2-nitro-5-thiobenzoate, which ionizes to the 2-nitro-5-thiobenzoate dianion in water at neutral and alkaline pH .

Common Reagents and Conditions

Reagents: Thiol-containing compounds such as cysteine.

Conditions: Neutral to slightly alkaline pH (around pH 7-8).

Major Products

The major product formed from the reaction of 5,5’-dithiobis(2-nitrobenzoic acid) with thiols is 2-nitro-5-thiobenzoate, which has a yellow color and can be quantified spectrophotometrically .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Vinylpyridin: Ein weiteres Reagenz zur Bestimmung von Sulfhydrylgruppen.

Dithiothreitol (DTT): Wird häufig zur Reduktion von Disulfidbrücken in Proteinen und Peptiden verwendet.

Einzigartigkeit

5,5’-Dithiobis(2-nitrobenzoesäure) ist einzigartig aufgrund seiner hohen Spezifität für Thiolgruppen, seiner farbgebenden Eigenschaften und seiner gut charakterisierten Chemie, was es zu einem zuverlässigen Reagenz zur Quantifizierung von Thiolgruppen in verschiedenen Proben macht .

Biologische Aktivität

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, is a disulfide compound widely employed in biochemistry for the quantification of sulfhydryl groups in proteins. Its biological activity is primarily linked to its ability to react with thiol groups, leading to the formation of a colored product that can be measured spectrophotometrically. This article delves into the biological activity of DTNB, highlighting its applications, mechanisms of action, and relevant research findings.

DTNB is an organic disulfide that results from the oxidative dimerization of 2-nitro-5-thiobenzoic acid. It has a molecular formula of CHNOS and a CAS number of 69-78-3. The compound reacts with free thiol groups (-SH) in proteins, producing 2-nitro-5-thiobenzoate anion (TNB) and a mixed disulfide. The TNB product exhibits strong absorbance at 412 nm, making it suitable for quantifying micromolar concentrations of thiols in biological samples .

Applications in Biological Research

DTNB's primary application is in the quantification of protein sulfhydryl groups, which are critical for maintaining protein structure and function. The following table summarizes key applications of DTNB in biological research:

Case Studies and Research Findings

-

Oxidative Stress and Thiol Reactivity :

A study investigated the oxidation of protein thiols using DTNB as a probe. It was found that various oxidants could significantly alter the reactivity of thiols, indicating potential pathways for oxidative damage in biological systems . -

Cholinesterase Inhibition :

Research demonstrated that DTNB can inhibit acetylcholinesterase activity by competing for binding sites. This interaction highlights DTNB's role not only as a quantitative tool but also as an active participant in biochemical reactions . -

Labeling Techniques :

A method was developed utilizing DTNB for labeling cysteine residues in peptides prior to proteolytic cleavage. This technique enhances detection sensitivity and stability during analysis, showcasing DTNB's versatility in proteomics .

Eigenschaften

IUPAC Name |

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUMMUBSPKGMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058779 | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-78-3 | |

| Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithionitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.